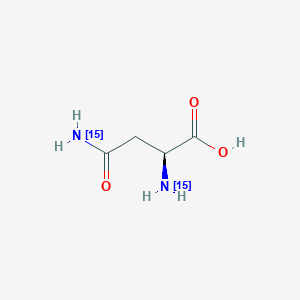
L-Asparagine-15N2
概要
説明
L-Asparagine-15N2 is a stable isotope-labeled non-essential amino acid . It can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The linear formula of L-Asparagine-15N2 is H215NCOCH2CH (15NH2)CO2H·H2O . The molecular weight is 152.12 .
Chemical Reactions Analysis
L-Asparaginase, an enzyme, catalyzes the degradation of asparagine into ammonia and aspartate . This reaction is crucial in the metabolism of toxic ammonia in the body .Physical And Chemical Properties Analysis
L-Asparagine-15N2 is a solid substance . It has a melting point of 233-235 °C . The optical activity is [α]20/D +31.5°, c = 1 in 1 M HCl .科学的研究の応用
-
Scientific Field: Biochemistry and Oncology
- Application Summary : L-Asparaginase, an enzyme that catalyzes the degradation of asparagine, is used in the treatment of acute lymphoblastic leukemia (ALL) and Hodgkin’s lymphoma . This is because it can convert L-Asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate .
- Methods of Application : While I don’t have specific experimental procedures, the general method involves administering L-Asparaginase as part of a chemotherapy regimen. The enzyme depletes the levels of asparagine in the body, which inhibits protein biosynthesis in lymphoblasts, leading to cell death .
- Results or Outcomes : The use of L-Asparaginase in chemotherapy has been shown to be effective in treating certain types of cancers, particularly acute lymphoblastic leukemia (ALL) and Hodgkin’s lymphoma .
-
Scientific Field: Nuclear Magnetic Resonance Spectroscopy
- Application Summary : L-Asparagine-15N2 can be used in various NMR investigations to probe the structure, dynamics, and binding of biological macromolecules .
- Methods of Application : In NMR spectroscopy, L-Asparagine-15N2 can be used as a labeled standard. The 15N2 label allows for specific tracking of the asparagine in the macromolecule .
- Results or Outcomes : The use of L-Asparagine-15N2 in NMR investigations can provide detailed insights into the structure and dynamics of biological macromolecules .
-
Scientific Field: Food Processing
- Application Summary : Asparaginase, an enzyme that breaks down asparagine, is used in food processing to reduce the formation of acrylamide, a potentially carcinogenic substance found in starchy food products like biscuits and snacks .
- Methods of Application : Asparaginase is added to the food during the manufacturing process to break down asparagine, thereby reducing the amount of acrylamide formed during cooking .
- Results or Outcomes : The use of asparaginase in food processing has been shown to significantly reduce the levels of acrylamide in food products, potentially reducing the associated health risks .
-
Scientific Field: Proteomics
- Application Summary : L-Asparagine-15N2 can be used in proteomics, the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : In proteomics, L-Asparagine-15N2 can be used as a labeled standard. The 15N2 label allows for specific tracking of the asparagine in the protein .
- Results or Outcomes : The use of L-Asparagine-15N2 in proteomics can provide detailed insights into the structure and function of proteins .
-
Scientific Field: Metabolomics
- Application Summary : L-Asparagine-15N2 can be used in metabolomics, the scientific study of chemical processes involving metabolites .
- Methods of Application : In metabolomics, L-Asparagine-15N2 can be used as a labeled standard. The 15N2 label allows for specific tracking of the asparagine in the metabolite .
- Results or Outcomes : The use of L-Asparagine-15N2 in metabolomics can provide detailed insights into the metabolic pathways .
-
Scientific Field: Biomolecular NMR
- Application Summary : L-Asparagine-15N2 can be used in various NMR investigations to probe the structure, dynamics, and binding of biological macromolecules .
- Methods of Application : In NMR spectroscopy, L-Asparagine-15N2 can be used as a labeled standard. The 15N2 label allows for specific tracking of the asparagine in the macromolecule .
- Results or Outcomes : The use of L-Asparagine-15N2 in NMR investigations can provide detailed insights into the structure and dynamics of biological macromolecules .
-
Scientific Field: Cell Culture
- Application Summary : L-Asparagine-15N2 can be used in cell culture studies. Asparagine is an important amino acid for cell growth and development .
- Methods of Application : L-Asparagine-15N2 can be added to the cell culture medium, allowing researchers to track its uptake and metabolism .
- Results or Outcomes : This can provide insights into the metabolic pathways of cells and the role of asparagine in cell growth and development .
-
Scientific Field: Drug Development
- Application Summary : L-Asparagine-15N2 can be used in the development of new drugs. For example, asparaginase, an enzyme that breaks down asparagine, is used in the treatment of certain types of cancer .
- Methods of Application : L-Asparagine-15N2 can be used in preclinical and clinical trials to study the efficacy and safety of new drugs .
- Results or Outcomes : This can contribute to the development of new treatments for diseases .
-
Scientific Field: Environmental Science
- Application Summary : L-Asparagine-15N2 can be used in environmental studies to track nitrogen cycling in ecosystems .
- Methods of Application : L-Asparagine-15N2 can be added to soil or water samples, allowing researchers to track its transformation and movement through the ecosystem .
- Results or Outcomes : This can provide insights into nitrogen cycling and the role of asparagine in ecosystem function .
-
Scientific Field: Plant Science
- Application Summary : L-Asparagine-15N2 can be used in plant science to study plant metabolism and nutrient uptake .
- Methods of Application : L-Asparagine-15N2 can be added to the plant growth medium, allowing researchers to track its uptake and metabolism .
- Results or Outcomes : This can provide insights into plant nutrition and the role of asparagine in plant growth and development .
-
Scientific Field: Animal Science
- Application Summary : L-Asparagine-15N2 can be used in animal science to study animal metabolism and nutrient uptake .
- Methods of Application : L-Asparagine-15N2 can be added to the animal’s diet, allowing researchers to track its uptake and metabolism .
- Results or Outcomes : This can provide insights into animal nutrition and the role of asparagine in animal growth and development .
-
Scientific Field: Microbiology
- Application Summary : L-Asparagine-15N2 can be used in microbiology to study microbial metabolism and nutrient uptake .
- Methods of Application : L-Asparagine-15N2 can be added to the microbial growth medium, allowing researchers to track its uptake and metabolism .
- Results or Outcomes : This can provide insights into microbial nutrition and the role of asparagine in microbial growth and development .
Safety And Hazards
将来の方向性
L-Asparaginase, which catalyzes the degradation of asparagine, has been the focus of several papers in recent decades due to its antineoplastic activity . It’s used to treat acute lymphoblastic leukemia (ALL) and has been studied broadly for its therapeutic properties . The future prospects of this enzyme are promising .
特性
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-SFTAQFDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583863 | |
| Record name | L-(~15~N_2_)Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Asparagine-15N2 | |
CAS RN |
748757-99-5 | |
| Record name | L-(~15~N_2_)Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



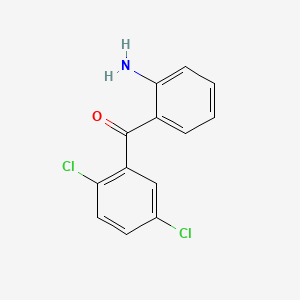
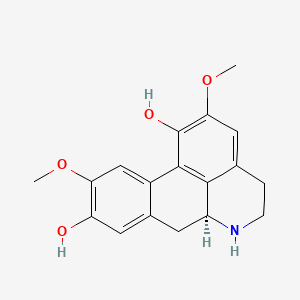
![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
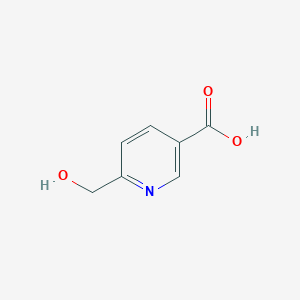
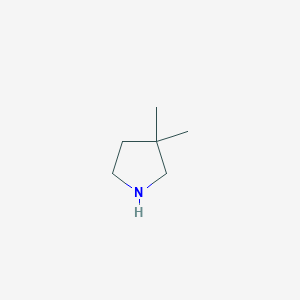
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
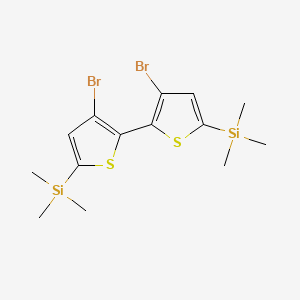
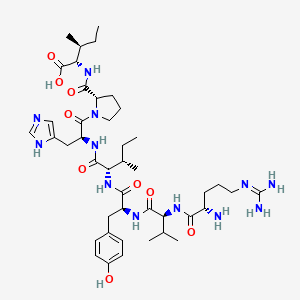
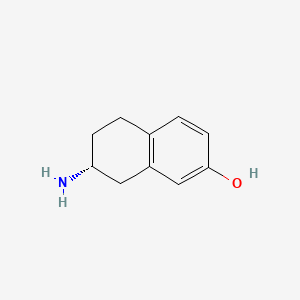


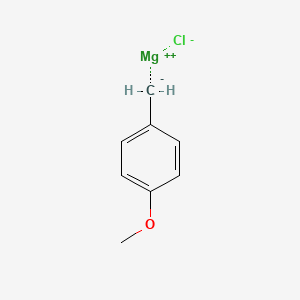

![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)